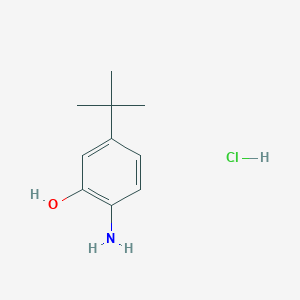

2-Amino-5-tert-butylphenol hydrochloride

Description

BenchChem offers high-quality 2-Amino-5-tert-butylphenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-tert-butylphenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-tert-butylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(2,3)7-4-5-8(11)9(12)6-7;/h4-6,12H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMCAEVKUKIEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-5-tert-butylphenol hydrochloride chemical structure and properties

The following technical guide provides an in-depth analysis of 2-Amino-5-tert-butylphenol hydrochloride , a specialized intermediate used in organic synthesis, agrochemical development, and coordination chemistry.

Executive Summary

2-Amino-5-tert-butylphenol hydrochloride (CAS: 1199-47-9 for free base) is a substituted aminophenol derivative characterized by a bulky tert-butyl group meta to the hydroxyl functionality. It serves as a critical scaffold in the synthesis of benzoxazole-based agrochemicals and is a ligand precursor for biomimetic manganese catalysts. This guide details its structural identity, synthetic pathways, physicochemical properties, and handling protocols for research and development applications.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 2-Amino-5-(1,1-dimethylethyl)phenol hydrochloride |

| Common Synonyms | 2-Amino-5-t-butylphenol HCl; 2-Hydroxy-4-tert-butyl-aniline HCl |

| CAS Number | 1199-47-9 (Free Base); Salt forms often unlisted or vendor-specific |

| Molecular Formula | C₁₀H₁₅NO[1][2] · HCl |

| Molecular Weight | 201.69 g/mol (Salt); 165.23 g/mol (Free Base) |

| SMILES | CC(C)(C)C1=CC(O)=C(N)C=C1.Cl |

Structural Features

The molecule consists of a benzene ring trisubstituted in a 1,2,4-pattern:

-

Position 1 (OH): Phenolic hydroxyl, providing acidity (pKa ~10) and hydrogen-bonding capability.

-

Position 2 (NH₂/NH₃⁺): Amino group ortho to the hydroxyl. In the hydrochloride form, this exists as an anilinium ion (-NH₃⁺Cl⁻), significantly increasing water solubility and stability against oxidation compared to the free base.

-

Position 5 (t-Butyl): A bulky hydrophobic group meta to the hydroxyl. This substituent exerts steric influence, preventing aggregation in metal complexes and increasing lipophilicity in bioactive derivatives.

Synthesis & Manufacturing Routes

The synthesis of 2-Amino-5-tert-butylphenol typically proceeds via the nitration of 3-tert-butylphenol followed by reduction. The regioselectivity of the nitration step is critical.[3]

Synthetic Pathway (Graphviz Visualization)

Figure 1: Synthetic route from 3-tert-butylphenol to the target hydrochloride salt.

Detailed Protocol

-

Nitration: 3-tert-Butylphenol is treated with dilute nitric acid. The hydroxyl group directs ortho/para, while the bulky tert-butyl group sterically hinders the position between them (Position 2 relative to t-butyl). The preferred site is para to the tert-butyl group and ortho to the hydroxyl, yielding 5-tert-butyl-2-nitrophenol .

-

Purification: The nitro intermediate is purified via steam distillation or recrystallization (ethanol/water) to remove the 4-nitro isomer.

-

Reduction: The purified nitro compound is reduced using catalytic hydrogenation (Pd/C, 50 psi H₂) or chemical reduction (Iron powder/HCl) to yield the free amine.

-

Salt Formation: The crude amine is dissolved in dry diethyl ether or dioxane. Anhydrous HCl gas (or 4M HCl in dioxane) is added dropwise at 0°C. The hydrochloride salt precipitates as a white to off-white solid, which is filtered and dried under vacuum.

Physicochemical Properties[3][5][6][7]

| Property | Value / Description |

| Appearance | White to pale grey crystalline solid (HCl salt); Free base oxidizes to brown/purple on air exposure. |

| Melting Point | >200°C (Decomposes); Free base melts approx. 160-165°C. |

| Solubility | Water: Soluble (as salt).Methanol/Ethanol: Highly soluble.DCM/Ethyl Acetate: Insoluble (Salt), Soluble (Free Base). |

| pKa | ~4.5 (Anilinium ion), ~10.5 (Phenolic OH). |

| Stability | Hygroscopic. The HCl salt is significantly more stable to oxidation than the free amine. Store under inert gas (Argon/Nitrogen). |

Applications in Research & Development

Agrochemical Synthesis (Benzoxazoles)

The primary industrial application of this compound is as a precursor for benzoxazole derivatives used in arthropod control. The condensation of 2-amino-5-tert-butylphenol with carboxylic acids (or acid chlorides) closes the oxazole ring.

-

Mechanism: The amino group attacks the carbonyl carbon, followed by dehydration and cyclization involving the phenolic oxygen.

-

Reference: Used in the synthesis of fused heterocyclic compounds for pest control formulations [1].

Biomimetic Catalysis (Ligand Design)

In bioinorganic chemistry, this compound serves as a ligand backbone for Manganese (Mn) and Cobalt (Co) complexes .

-

Role: It acts as a bidentate (N,O) ligand. The tert-butyl group prevents the formation of inactive dimers, maintaining the metal center's accessibility for catalytic oxidation reactions (e.g., mimicking catechol oxidase activity) [2].

Pharmaceutical Intermediates

While the di-tert-butyl analog (5-amino-2,4-di-tert-butylphenol) is the key intermediate for the cystic fibrosis drug Ivacaftor , the mono-tert-butyl variant (2-amino-5-tert-butylphenol) is utilized in Structure-Activity Relationship (SAR) studies to determine the necessity of the second tert-butyl group for lipophilicity and receptor binding affinity.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral markers are diagnostic:

-

¹H NMR (DMSO-d₆):

-

δ 1.25 ppm (s, 9H): tert-Butyl group.[2]

-

δ 6.8 - 7.2 ppm (m, 3H): Aromatic protons (coupling pattern: d, dd, d).

-

δ 9.5 - 10.5 ppm (broad s): Phenolic OH and Ammonium NH₃⁺ protons (exchangeable with D₂O).

-

-

IR Spectroscopy:

-

Broad band at 2600–3200 cm⁻¹ (Ammonium N-H stretch).

-

Sharp peaks at 2960 cm⁻¹ (C-H aliphatic stretch of t-butyl).

-

-

Mass Spectrometry (ESI+):

-

m/z 166.1 [M+H]⁺ : Corresponds to the protonated free base.

-

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Aquatic Toxicity: Phenolic compounds with bulky alkyl groups are often toxic to aquatic life with long-lasting effects.

-

-

Handling:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of dust.

-

Storage: Keep in a tightly closed container, refrigerated (2-8°C), and protected from light and moisture.

-

References

-

European Patent Office. (2011). Harmful arthropod control composition, and fused heterocyclic compound (EP2274983A1).[2] Retrieved from

-

American Chemical Society. (2024). Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies. ACS Omega. Retrieved from

-

National Institutes of Health. (2025). 2-Amino-5-tert-butylphenol (Compound Summary).[3][4][5][6] PubChem.[7][1][8] Retrieved from

-

ChemicalBook. (2024). Synthesis of Aminophenol Derivatives.[2][3][9][10][11][12] Retrieved from

Sources

- 1. 2-Amino-5-sec-butyl-phenol | C10H15NO | CID 3140538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP2274983A1 - Harmful arthropod control composition, and fused heterocyclic compound - Google Patents [patents.google.com]

- 3. Buy 5-Amino-2-tert-butylphenol | 873055-35-7 [smolecule.com]

- 4. 51234-23-2|2-(3-Amino-4-hydroxyphenyl)propanenitrile|BLD Pharm [bldpharm.com]

- 5. 1643-39-6|2-Amino-4,6-di-tert-butylphenol|BLD Pharm [bldpharm.com]

- 6. 335013-48-4 | 2-amino-5-tert-butylphenol hydrochloride | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 7. 5-Amino-2,4-di-tert-butylphenol | C14H23NO | CID 44176226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 9. tdcommons.org [tdcommons.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. researchgate.net [researchgate.net]

Solubility Profile of 2-Amino-5-tert-butylphenol Hydrochloride: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug discovery and development.[1][2] It is a critical physicochemical parameter that influences everything from in vitro assay reliability to in vivo bioavailability and formulation strategies.[2][3] This guide provides a detailed examination of the solubility profile of 2-Amino-5-tert-butylphenol hydrochloride, a compound of interest in chemical and pharmaceutical research. We will dissect the theoretical principles governing its solubility, provide a comparative analysis across aqueous and organic solvent systems, detail a robust experimental protocol for solubility determination, and discuss the practical implications for scientific research and development.

Introduction: The Critical Role of Solubility

2-Amino-5-tert-butylphenol is a substituted phenol derivative utilized in various chemical synthesis applications.[4] Its hydrochloride salt form is often employed to enhance aqueous solubility and improve handling characteristics. For researchers in drug development, process chemistry, and analytical science, a precise understanding of this compound's behavior in different solvent systems is not merely academic; it is a prerequisite for meaningful and reproducible results. Poor solubility can lead to underestimated toxicity, erratic performance in biological assays, and significant hurdles in creating viable drug formulations.

This document moves beyond a simple data sheet, offering a first-principles analysis of why 2-Amino-5-tert-butylphenol hydrochloride behaves the way it does. We will explore the interplay of its molecular structure with solvent properties, providing a predictive framework and the experimental methodology to validate it.

Physicochemical Characteristics

To understand solubility, one must first understand the molecule itself. The key properties of 2-Amino-5-tert-butylphenol and its hydrochloride salt are summarized below.

| Property | Value | Source |

| Chemical Name | 2-amino-5-tert-butylphenol hydrochloride | |

| CAS Number | 335013-48-4 | |

| Molecular Formula | C₁₀H₁₆ClNO | PubChem |

| Molecular Weight | 201.69 g/mol | PubChem |

| Parent Compound | 2-Amino-5-tert-butylphenol (CAS: 1199-47-9) | [4] |

The structure consists of a phenol ring substituted with three key functional groups: a hydroxyl (-OH) group, an amino (-NH₂) group (which is protonated to -NH₃⁺ in the hydrochloride salt), and a bulky, non-polar tert-butyl group. This combination of polar, ionizable, and non-polar moieties dictates its unique solubility profile.

Theoretical Principles of Solubility

The adage "like dissolves like" is a useful simplification, but the underlying mechanisms are rooted in intermolecular forces. The dissolution of a solute in a solvent is an equilibrium process governed by the energy balance between solute-solute, solvent-solvent, and solute-solvent interactions.

For 2-Amino-5-tert-butylphenol hydrochloride, the key interactions are:

-

Ionic Interactions: The protonated amine (R-NH₃⁺) and the chloride anion (Cl⁻) make the molecule an organic salt. These ionic groups are highly attracted to polar solvents, especially water.

-

Hydrogen Bonding: The hydroxyl (-OH) group and the ammonium (-NH₃⁺) group are potent hydrogen bond donors. The oxygen and nitrogen atoms are also hydrogen bond acceptors. This capability is crucial for solubility in protic solvents like water and alcohols.

-

Hydrophobic Interactions: The bulky, non-polar tert-butyl group and the benzene ring are hydrophobic.[5] These parts of the molecule prefer to interact with non-polar solvents or other non-polar molecules and tend to be repelled by water.

The overall solubility in a given solvent depends on the balance of these forces.

Caption: Intermolecular forces between the solute and a polar protic solvent like water.

Comparative Solubility Profile

Based on the theoretical principles, we can predict the solubility of 2-Amino-5-tert-butylphenol hydrochloride across a spectrum of solvents.

Aqueous Solubility & The Influence of pH

As an amine hydrochloride salt, the compound is expected to be highly soluble in water. The salt dissociates into the organic cation (protonated aminophenol) and the chloride anion, both of which are readily solvated by water molecules.

However, the solubility is critically dependent on pH.[6] The amino group has a specific pKa (the pH at which it is 50% protonated). While the exact pKa is not available in the search results, for a typical aromatic amine, it would be in the range of 4-5.

-

At low pH (pH < pKa): The amine is predominantly in its protonated, cationic form (R-NH₃⁺). This ionic form is highly soluble.

-

At high pH (pH > pKa): The amine is deprotonated to its neutral, free base form (R-NH₂). The loss of the ionic charge significantly reduces its affinity for water, and the less soluble free base may precipitate out of solution.[7]

This relationship is a fundamental consideration for formulating aqueous solutions and for understanding how the compound will behave in buffered biological media.

Caption: pH-dependent equilibrium between the soluble salt and the less soluble free base.

Organic Solvent Solubility

The solubility in organic solvents is dictated by their polarity and their ability to engage in hydrogen bonding.[8][9]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can solvate the ionic salt and effectively hydrogen bond with the -OH and -NH₃⁺ groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good to moderate solubility is anticipated. While they lack the ability to donate hydrogen bonds, their high polarity can solvate the ions. DMSO is a particularly powerful solvent for a wide range of organic molecules.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): Solubility is expected to be limited. These solvents are not polar enough to effectively solvate the ionic salt.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The compound is expected to be insoluble. The high energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals interactions with these solvents.

Summary Data Table

The following table summarizes the predicted solubility profile. It is critical to note that these are qualitative predictions based on chemical principles. For any application, these must be confirmed by experimental measurement.[10]

| Solvent | Solvent Type | Dielectric Constant | Predicted Solubility | Rationale |

| Water | Polar Protic | 78.5 | High (at acidic pH) | Ionic salt, strong H-bonding. Solubility decreases as pH increases. |

| Methanol | Polar Protic | 32.6 | High | Highly polar, excellent H-bond donor/acceptor. |

| Ethanol | Polar Protic | 24.3 | High | Polar, excellent H-bond donor/acceptor. |

| DMSO | Polar Aprotic | 47.0 | High | Highly polar, effectively solvates cations. |

| Acetonitrile | Polar Aprotic | 37.5 | Moderate | Polar, but less effective at solvating ions than DMSO. |

| Dichloromethane | Non-Polar | 9.1 | Low / Insoluble | Insufficient polarity to overcome lattice energy of the salt. |

| Toluene | Non-Polar | 2.3 | Insoluble | Non-polar aromatic solvent, unfavorable interactions. |

| Hexane | Non-Polar | 1.9 | Insoluble | Non-polar aliphatic solvent, highly unfavorable interactions. |

Experimental Protocol: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[10][11] It directly measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Objective

To determine the equilibrium solubility of 2-Amino-5-tert-butylphenol hydrochloride in a selected solvent at a controlled temperature.

Materials and Reagents

-

2-Amino-5-tert-butylphenol hydrochloride (solid)

-

Solvent of interest (e.g., pH 7.4 phosphate-buffered saline)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 2-Amino-5-tert-butylphenol hydrochloride to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg).

-

Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 1 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).[12] Allow the system to equilibrate for a sufficient duration. For many compounds, 24-48 hours is adequate, but for slowly dissolving solids, up to 72 hours may be necessary.[10][12]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure a clear supernatant, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulates, immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Self-Validation Note: The first few drops from the filter should be discarded to prevent drug loss due to filter adsorption.[10]

-

Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration of the compound by comparing its peak area to a standard calibration curve prepared with known concentrations of the analyte.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Caption: Workflow for the Shake-Flask equilibrium solubility determination method.

Practical Applications in Drug Development

-

Lead Optimization: Early-stage solubility screening helps identify and prioritize compounds with favorable properties, saving resources that might otherwise be spent on poorly soluble candidates.[2]

-

Formulation Development: Solubility data is essential for designing both oral and parenteral dosage forms. For a compound like this, its pH-dependent solubility is a key factor in predicting its dissolution in the gastrointestinal tract.[10]

-

In Vitro & In Vivo Studies: To obtain accurate and reliable data from biological assays, the test compound must remain fully dissolved in the test medium at the target concentration. Solubility data prevents misleading results caused by compound precipitation.

Conclusion

2-Amino-5-tert-butylphenol hydrochloride presents a solubility profile dominated by its nature as an organic salt. It is predicted to be highly soluble in water and other polar protic solvents, particularly under acidic to neutral pH conditions. This solubility significantly decreases as the pH becomes more basic, leading to the precipitation of the free amine form. Its solubility is poor in non-polar organic solvents where the energetic cost of breaking the crystal lattice cannot be overcome. For any research or development application, it is imperative that these predicted behaviors are confirmed using a robust, validated experimental method such as the shake-flask protocol detailed herein. A thorough understanding and empirical validation of this solubility profile are fundamental to the successful application of this compound in a scientific setting.

References

- Comparison of the polarity of organic solvents. (2022, October 13). Vertex AI Search.

- Polarity of Solvents. Source not specified.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.

- Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.

- How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- Solvents and Polarity. University of Rochester.

- Shake Flask Method Summary. BioAssay Systems.

- Shake-Flask Solubility Assay. Enamine.

- Practical Aspects of Solubility Determination. (2013, April 2). American Pharmaceutical Review.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Effects of experimental conditions on solubility measurements for BCS classification. SciELO.

- Why do amines dissolve in hydrochloric acid? (2017, March 1). Quora.

- Solubility and pH of amines. Source not specified.

- CAS 1199-47-9 | 2-Amino-5-tert-butylphenol Supplier. Clinivex.

- 2-amino-5-tert-butylphenol hydrochloride | 335013-48-4. Sigma-Aldrich.

- Applications of Tert-Butyl-Phenolic Antioxidants. (2024, November 29). MDPI.

- The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.

- Impact of pH on Solubility. (2020, April 22). YouTube.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. rheolution.com [rheolution.com]

- 4. theclinivex.com [theclinivex.com]

- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. raytor.com [raytor.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. scielo.br [scielo.br]

Technical Deep Dive: 2-Amino-5-tert-butylphenol Hydrochloride Derivatives

Executive Summary

2-Amino-5-tert-butylphenol (CAS 1199-47-9), often utilized as its hydrochloride salt, represents a critical scaffold in the synthesis of heterocyclic compounds, particularly benzoxazoles . Its structural uniqueness lies in the para relationship between the hydroxyl and tert-butyl groups, combined with an ortho amino functionality. This specific substitution pattern imparts lipophilicity and steric bulk, properties that are highly valued in both pharmaceutical design (e.g., FAAH inhibitors) and industrial applications (e.g., fluorescent whitening agents like OB).

This guide synthesizes the chemical reactivity, synthetic pathways, and biological applications of this moiety, moving beyond basic characterization to actionable experimental strategies.[1]

Chemical Identity & Structural Logic[1]

The core molecule, 2-Amino-5-tert-butylphenol , is an aminophenol derivative where the electron-donating tert-butyl group at the 5-position enhances the nucleophilicity of the aromatic ring while providing significant hydrophobic character.[1]

| Property | Data |

| IUPAC Name | 2-Amino-5-(1,1-dimethylethyl)phenol |

| CAS Number | 1199-47-9 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol (Free base) |

| Key Functionality | Ortho-aminophenol (precursor to N,O-heterocycles) |

| Solubility | Soluble in alcohols, DMSO; HCl salt soluble in water |

Mechanistic Causality

The ortho-aminophenol motif is a "privileged structure" for heterocyclization.[1] The proximity of the nucleophilic amine (-NH₂) and hydroxyl (-OH) groups allows for rapid condensation with electrophiles (carboxylic acids, aldehydes, isothiocyanates) to form benzoxazoles . The tert-butyl group at position 5 is crucial; it prevents metabolic oxidation at the typically reactive para position (relative to the phenol) and increases the membrane permeability of derived drugs.[1]

Synthetic Pathways & Production[3]

The synthesis of 2-Amino-5-tert-butylphenol typically proceeds via the nitration of 3-tert-butylphenol followed by reduction.[1] The regioselectivity of the nitration step is the critical quality attribute (CQA).

Pathway Visualization

The following diagram outlines the primary synthetic route and downstream derivatization logic.

Figure 1: Synthetic genealogy of 2-Amino-5-tert-butylphenol derivatives.

Key Derivative Classes & Applications

Benzoxazoles: The Industrial & Pharma Workhorse

The most significant application of 2-Amino-5-tert-butylphenol is its conversion into 6-tert-butylbenzoxazoles (numbering shifts upon cyclization).[1]

-

Industrial Application (Optical Brighteners): The reaction of 2-Amino-5-tert-butylphenol with thiophene-2,5-dicarboxylic acid yields 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene , commercially known as Optical Brightener OB .[1] This compound is ubiquitous in thermoplastics (PE, PP, PVC) due to its high thermal stability and fluorescence.[1]

-

Pharmaceutical Application (FAAH Inhibitors): Research indicates that 2-amino-5-arylbenzoxazole derivatives act as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) .[1] The tert-butyl group acts as a lipophilic anchor, fitting into the hydrophobic channel of the enzyme active site.

Schiff Base Complexes

Condensation with salicylaldehydes yields Schiff bases that serve as tetradentate ligands for transition metals (Mn, Co).[1] These complexes have demonstrated catalytic activity in:

-

Aerobic Oxidation: mimicry of oxidases to convert phenols to quinones.[1]

-

Epoxidation: Catalytic conversion of styrene to styrene oxide.[1]

Antimicrobial Agents

Mannich base derivatives, synthesized via the reaction of 2-Amino-5-tert-butylphenol with formaldehyde and secondary amines (e.g., piperazine), have shown specific fungistatic activity against Aspergillus niger.[1] The tert-butyl group enhances fungal cell wall penetration.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-tert-butylphenol Hydrochloride

Note: This protocol ensures high purity by isolating the salt, preventing oxidation of the free amine.[1]

-

Nitration: Dissolve 3-tert-butylphenol (1.0 eq) in acetic acid. Cool to 0-5°C. Add HNO₃ (1.05 eq) dropwise. Stir for 2 hours. Pour into ice water. Filter the yellow precipitate (2-nitro-5-tert-butylphenol). Recrystallize from ethanol.

-

Reduction: Dissolve the nitro intermediate in MeOH. Add 10% Pd/C catalyst (5 wt%). Hydrogenate at 40 psi H₂ for 4 hours at RT.

-

Salt Formation: Filter off catalyst. To the filtrate, add concentrated HCl (1.1 eq) dropwise. Evaporate solvent to ~20% volume. Add Et₂O to precipitate the hydrochloride salt.

-

Validation: ¹H NMR (DMSO-d₆) should show a singlet for the tert-butyl group (~1.2 ppm) and a characteristic aromatic pattern (d, dd, d).[1]

Protocol 2: General Cyclization to 6-tert-Butylbenzoxazole

Targeting the Optical Brightener core.[1]

-

Reagents: Mix 2-Amino-5-tert-butylphenol HCl (20 mmol) and Thiophene-2,5-dicarboxylic acid (10 mmol) in Polyphosphoric Acid (PPA, 30 g).

-

Reaction: Heat to 140-150°C under N₂ flow for 4-6 hours. The PPA acts as both solvent and dehydrating agent.

-

Workup: Cool to 80°C. Pour slowly into crushed ice (200 g) with vigorous stirring. The product precipitates as a light yellow/green solid.

-

Purification: Filter, wash with water until neutral pH. Recrystallize from xylene or chlorobenzene to obtain the fluorescent brightener.

Biological & Pharmacological Data Summary

| Activity Class | Target / Organism | Mechanism | Key Finding |

| Enzyme Inhibition | FAAH (Fatty Acid Amide Hydrolase) | Active site occlusion | Benzoxazole derivatives show IC₅₀ values in the nanomolar range.[1] |

| Antifungal | Aspergillus niger | Membrane disruption | Mannich bases (aminomethyl derivatives) show fungistatic zones of inhibition.[1] |

| Agrochemical | Arthropod Control | Unknown | Fused heterocyclic derivatives exhibit control over harmful arthropods.[1][6] |

Pharmacophore Map

The following diagram illustrates how the structural features of the molecule translate to its biological and industrial functions.

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

References

-

PubChem. "5-Amino-2-tert-butylphenol (Compound Summary)." National Library of Medicine. [Link][1]

-

Estiarte, M. A., et al. "2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amide hydrolase (FAAH)." Med.[1][2] Chem. Commun., 2012.[3] [Link]

-

Kyushu University. "Synthesis of 2-Aminomethyl-5-tert-butylphenols." Kyushu University Repository. [Link][1]

-

Google Patents. "Method for preparing 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (CN102070627A)."[1]

-

Organic Chemistry Portal. "Synthesis of Benzoxazoles." [Link][1]

Sources

- 1. 2,5-Di-tert-butylphenol | C14H22O | CID 79983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]

- 5. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]

- 6. EP2274983A1 - Harmful arthropod control composition, and fused heterocyclic compound - Google Patents [patents.google.com]

- 7. CN102070627A - Method for preparing 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene - Google Patents [patents.google.com]

- 8. Benzoxazole synthesis [organic-chemistry.org]

Technical Guide: Characterization and Melting Point Analysis of 2-Amino-5-tert-butylphenol Hydrochloride

The following is an in-depth technical guide on the characterization and melting point determination of 2-Amino-5-tert-butylphenol hydrochloride .

Executive Summary

2-Amino-5-tert-butylphenol hydrochloride (CAS: 335013-48-4) is a specialized aromatic intermediate used in the synthesis of high-performance antioxidants, dyes, and pharmaceutical active ingredients (APIs).[1] Unlike its widely documented isomer (2-amino-4-tert-butylphenol), the 5-tert-butyl variant is often encountered as a critical process impurity or a specific regio-isomer in drug development pipelines.

Accurate determination of its melting point range is not merely a physical constant check; it is a definitive test of phase purity, salt stoichiometry, and solvation state. This guide outlines the chemical profile, theoretical thermal behaviors, and the rigorous experimental protocols required to validate this compound.

Chemical Identity & Profile[2][3][4][5]

| Property | Detail |

| Chemical Name | 2-Amino-5-tert-butylphenol hydrochloride |

| Synonyms | 2-Hydroxy-4-tert-butylaniline HCl; 5-tert-Butyl-2-aminophenol HCl |

| CAS Number (Salt) | 335013-48-4 |

| CAS Number (Free Base) | 1199-47-9 |

| Molecular Formula | C₁₀H₁₆ClNO |

| Molecular Weight | 201.69 g/mol |

| Structure Description | Aniline derivative with a hydroxyl group ortho to the amine and a tert-butyl group meta to the hydroxyl (para to the amine). |

Structural Visualization

The position of the tert-butyl group at the 5-position (relative to the phenol) or 4-position (relative to the amine) creates a specific crystal packing lattice that differs significantly from the 4-tert-butylphenol isomer.

Caption: Structural connectivity of 2-Amino-5-tert-butylphenol HCl highlighting the 1,2,5 substitution pattern.

The Melting Point: Theoretical & Experimental Range

The Data Gap

While the 4-tert-butyl isomer (CAS 1199-46-8) has a well-documented melting point of 160–163 °C (free base), the 5-tert-butyl hydrochloride salt is a research chemical with limited public compendial data.

Predicted Thermal Behavior

Based on structure-property relationships of homologous aminophenol salts:

-

Free Base Range: The free base (2-amino-5-tert-butylphenol) is expected to melt in the range of 150–170 °C .

-

Hydrochloride Salt Range: Hydrochloride salts of aminophenols typically exhibit significantly higher melting points due to ionic lattice energy.

-

Target Range: >210 °C (often with decomposition) .

-

Decomposition: Aminophenol salts are prone to oxidation and dehydrochlorination at high temperatures. A "melting point" is often a "decomposition point" (

).

-

Critical Quality Attributes (CQA)

A wide or depressed melting range (< 2°C is pure) indicates:

-

Residual Solvent: tert-Butyl groups can trap non-polar solvents.

-

Free Base Contamination: Incomplete salt formation.

-

Isomeric Impurity: Presence of the 4-tert-butyl isomer.[2]

Experimental Protocols for Determination

To accurately determine the melting point of this specific salt, a dual-method approach is required to distinguish between phase transition and decomposition.

Method A: Capillary Melting Point (Visual)

Best for observing decomposition (browning/gas evolution).

-

Preparation: Dry the sample at 60°C under vacuum (10 mbar) for 4 hours to remove surface moisture.

-

Loading: Pack 2–3 mm of substance into a glass capillary.

-

Ramp Rate:

-

Fast Ramp: 10°C/min to 180°C (to estimate onset).

-

Slow Ramp: 1°C/min from 190°C upwards.

-

-

Observation: Record

(first liquid) and

Method B: Differential Scanning Calorimetry (DSC)

Best for quantitative purity and solvate detection.

-

Pan System: Use crimped aluminum pans with a pinhole (to allow HCl release without bursting) or hermetic gold-plated pans (if strict containment is needed).

-

Atmosphere: Nitrogen purge at 50 mL/min (prevents oxidative degradation).

-

Protocol:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 250°C.

-

-

Analysis: Look for a sharp endotherm (melt) followed immediately by an erratic exotherm (decomposition).

Caption: Decision tree for validating the thermal properties of the hydrochloride salt.

Synthesis & Purification Context

The validity of the melting point depends entirely on the synthesis route. The most common route involves the reduction of 5-tert-butyl-2-nitrophenol .

Synthesis Workflow

-

Nitration: 3-tert-butylphenol

5-tert-butyl-2-nitrophenol (separation from 4-isomer required). -

Reduction: Catalytic hydrogenation (Pd/C, H₂) or Fe/HCl reduction.

-

Salt Formation: Addition of concentrated HCl to the ethanolic solution of the amine.

Purification for Reference Standard

To generate a sample suitable for melting point calibration:

-

Dissolve crude salt in minimum hot Ethanol (absolute) .

-

Add drops of conc. HCl (to suppress hydrolysis).

-

Cool slowly to 0°C.

-

Filter and wash with cold Diethyl Ether (removes non-polar impurities).

-

Result: White to off-white needles.

Note on Stability: The free base oxidizes rapidly in air (turning pink/brown). The hydrochloride salt is more stable but hygroscopic. A "wet" melting point (low value) often indicates moisture absorption.

Troubleshooting & Deviations

| Observation | Root Cause | Corrective Action |

| MP < 180°C | Free base presence or wrong isomer (4-t-butyl). | Check pH of solution; ensure excess HCl during crystallization. Verify isomer by NMR. |

| Double Peak in DSC | Polymorphism or Solvate loss. | Run TGA (Thermogravimetric Analysis) to check for solvent loss weight step. |

| Blackening before Melt | Oxidative instability. | Ensure inert atmosphere (N₂) during test. |

| Broad Range (e.g., 200–210°C) | Amorphous content. | Recrystallize to improve crystallinity. |

References

-

BLD Pharm. (2025). Product Analysis: 2-Amino-5-tert-butylphenol hydrochloride (CAS 335013-48-4). Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57470209, 5-Amino-2-tert-butylphenol. Retrieved from

-

Thermo Scientific Chemicals. (2024). 2-Amino-4-tert-butylphenol Properties (Isomer Comparison). Retrieved from

-

Kyushu University. (n.d.). Synthesis of 2-Aminomethyl-5-tert-butylphenols. (Providing context on 5-tert-butyl phenol derivatization). Retrieved from

Sources

Technical Whitepaper: Chemical Stability Profile of 2-Amino-5-tert-butylphenol Hydrochloride

[1][2]

Executive Summary

2-Amino-5-tert-butylphenol hydrochloride is a specialized intermediate often utilized in the synthesis of functional dyes, ligands for catalysis, and pharmaceutical precursors.[1] While the hydrochloride salt form offers improved kinetic stability over the free base, the compound retains significant thermodynamic instability under ambient conditions.[1][2]

The core stability challenges are oxidative dimerization (driven by the ortho-aminophenol motif) and hygroscopic deliquescence (driven by the ionic lattice of the salt).[1] This guide details the degradation pathways and establishes a self-validating control strategy for its storage and use.[1]

Chemical Identity & Structural Vulnerabilities[1][3]

To understand the stability profile, we must first analyze the structural electronics of the molecule.[1][2]

| Feature | Chemical Consequence | Stability Impact |

| Ortho-Aminophenol Core | Proximity of | High Risk: Primary driver of oxidation to quinone imines. |

| 5-tert-Butyl Group | Strong electron-donating group (+I effect) located para to the amine.[1] | Moderate Risk: Increases electron density on the ring, potentially lowering the oxidation potential (easier to oxidize).[1][2] |

| Hydrochloride Salt | Protonation of the amine ( | Protective/Risk: Protects the amine from oxidation if dry, but introduces hygroscopicity.[1][2] |

The "Ambush" of Ambient Conditions

Under standard laboratory conditions (25°C, 50% RH, ambient light), this compound faces a synergistic attack:

Degradation Mechanisms

The degradation of 2-Amino-5-tert-butylphenol hydrochloride is not a simple decomposition but a cascade reaction.[1]

Oxidative Dehydrogenation (The "Browning" Effect)

The most visible sign of degradation is a color shift from off-white/beige to dark brown or purple.[1] This is caused by the formation of quinone imines .[1]

Mechanism:

-

Deprotonation: Trace moisture allows a microscopic equilibrium between the salt (

) and the free base ( -

Radical Formation: The free base undergoes single-electron transfer (SET) with atmospheric oxygen, forming a phenoxyl radical.[1]

-

Dimerization/Oxidation: These radicals couple or further oxidize to form highly conjugated (colored) o-quinone imines.[1]

Visualization of the Pathway

The following diagram illustrates the critical degradation flow.

Figure 1: The oxidative cascade triggered by moisture ingress, leading to chromophore formation.[1][2]

Experimental Stability Profiling

Do not rely solely on the manufacturer's expiration date.[1][2] Perform the following "Self-Validating" checks before using the material in critical applications.

The "Appearance Check" (First Line of Defense)[1][2]

-

Fail: Pink, brown, or purple hue.[1][2] Clumping or "wet" appearance indicates hygroscopic failure.[1][2]

Quantitative Purity Protocol (HPLC)

Use this method to quantify the extent of oxidation.[1]

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses amine ionization tailing).[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (quinone species).[1]

-

Sample Prep: Dissolve 1 mg/mL in Acetonitrile:Water (50:50). Inject immediately.

Workflow for Stability Validation

Figure 2: Logic flow for validating the integrity of the hydrochloride salt prior to use.

Storage & Handling Strategy

To maintain the "chemical integrity" described above, the following storage conditions are mandatory.

The "Desiccated Cold Chain"[2]

-

Temperature: Store at 2°C to 8°C (Refrigerated). Low temperature kinetically slows the oxidation rate.[1][2]

-

Atmosphere: Argon or Nitrogen blanket .[1] Oxygen exclusion is critical.[1][2]

-

Container: Amber glass vials with Teflon-lined caps. Avoid clear glass (photoprotection).[1][2]

-

Desiccant: Store the vial inside a secondary jar containing activated silica gel or molecular sieves.[1] This combats the hygroscopic nature of the HCl salt.[1][2]

Handling in Solution

-

Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage of solutions, as they facilitate proton exchange.[1] Use anhydrous DMSO or DMF for stock solutions.[1][2]

-

Antioxidants: If the application permits, add trace Ascorbic Acid or Sodium Metabisulfite to aqueous buffers to act as sacrificial scavengers.[1][2]

References

-

PubChem. 5-Amino-2-tert-butylphenol (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Simões, J. et al. Oxidation of aminophenols in acidic and alkaline solutions.[1][2] ResearchGate.[1][2] Available at: [Link]

-

Royal Society of Chemistry. Aerobic oxidation of 2-aminophenol catalysed by copper complexes.[1] New Journal of Chemistry.[1][2] Available at: [Link]

Difference between 2-Amino-5-tert-butylphenol free base and hydrochloride salt

This guide provides an in-depth technical assessment of 2-Amino-5-tert-butylphenol , specifically analyzing the critical distinctions between its Free Base and Hydrochloride (HCl) Salt forms. It is designed for researchers and process chemists requiring actionable data on synthesis, handling, stability, and application.

Executive Summary

2-Amino-5-tert-butylphenol (CAS: 1199-47-9 ) is a specialized aminophenol intermediate used primarily in the synthesis of oxidative dyes, polymer stabilizers, and pharmaceutical scaffolds.[1][2][3][4]

The choice between the Free Base and Hydrochloride Salt is not merely a matter of preference but a strategic decision dictating the stability , solubility , and reaction trajectory of the compound.

-

Free Base: Essential for organic phase reactions (e.g., condensation, N-alkylation) but highly susceptible to oxidative degradation (quinone imine formation).

-

HCl Salt: The preferred form for long-term storage and aqueous formulation, offering superior resistance to oxidation and enhanced water solubility.

Physicochemical Characterization

The structural positioning of the tert-butyl group at the 5-position (meta to the hydroxyl, para to the amine) creates a unique steric and electronic environment that influences the compound's reactivity.

Comparative Properties Table

| Property | Free Base Form | Hydrochloride Salt Form |

| CAS Number | 1199-47-9 | Not widely listed (Custom Prep) |

| Molecular Formula | ||

| Molecular Weight | 165.23 g/mol | 201.69 g/mol |

| Physical State | Crystalline Solid (White to off-white*) | Crystalline Powder (White) |

| Solubility (Primary) | Organic Solvents (DMSO, Ethanol, EtOAc, DCM) | Water, Methanol, DMSO |

| Solubility (Aqueous) | Poor (< 1 mg/mL) | High (> 50 mg/mL) |

| Oxidation Stability | Low (Rapidly darkens in air) | High (Protonation protects amine) |

| pKa (Approx) | ~10 (Phenol), ~4-5 (Aniline) | N/A (Salt dissociates) |

*Note: The free base often appears beige or brown due to trace oxidation upon air exposure.

Synthetic Utility & Reactivity

Synthesis Pathway

The synthesis of the free base typically proceeds via the nitration of 3-tert-butylphenol followed by reduction. The regioselectivity is directed by the hydroxyl group (ortho-para director) and the steric bulk of the tert-butyl group.

Figure 1: Synthetic route to 2-Amino-5-tert-butylphenol. The bulky tert-butyl group at position 3 directs nitration to position 6 (which becomes position 2 in the final product numbering).

Stability Mechanism: The "Quinone Imine" Trap

The primary instability of the Free Base arises from its potential to undergo oxidative dehydrogenation.

-

Mechanism: In the presence of oxygen, the free amine and hydroxyl groups can form a quinone imine structure. This is a colored species (red/brown), explaining the darkening of samples over time.

-

Salt Protection: In the HCl Salt , the amine lone pair is protonated (

). This removes the electron density required to initiate the oxidation to the quinone form, effectively "locking" the molecule in a stable state.

Experimental Workflows

Protocol: Conversion of Free Base to Hydrochloride Salt

Use this protocol to stabilize a batch of free base for storage.

-

Dissolution: Dissolve 10 mmol of 2-Amino-5-tert-butylphenol (Free Base) in 20 mL of anhydrous Ethanol or Diethyl Ether. Ensure complete dissolution (sonicate if necessary).

-

Acidification: In a fume hood, dropwise add 1.1 equivalents (11 mmol) of 4M HCl in Dioxane or concentrated aqueous HCl.

-

Observation: A white precipitate should begin to form immediately as the salt is insoluble in ether (or less soluble in ethanol).

-

-

Crystallization: Cool the mixture to 0°C for 1 hour to maximize yield.

-

Isolation: Filter the solid under vacuum (Buchner funnel).

-

Washing: Wash the filter cake with cold diethyl ether (

) to remove excess acid and impurities. -

Drying: Dry under high vacuum at 40°C for 4 hours. Store in a desiccator.

Protocol: Neutralization (Salt to Free Base) for Synthesis

Use this protocol when the free amine is required for a nucleophilic reaction (e.g., amide coupling).

Figure 2: Workflow for regenerating the reactive Free Base from the stable HCl Salt.

Applications & Handling

When to Use Which Form?

| Application | Recommended Form | Rationale |

| Long-term Storage | HCl Salt | Prevents oxidation/discoloration. Shelf life > 2 years at 4°C. |

| Aqueous Formulation | HCl Salt | Essential for solubility in biological buffers or water-based dyes. |

| N-Alkylation / Acylation | Free Base | The amine lone pair must be available (unprotonated) to act as a nucleophile. |

| Organometallic Catalysis | Free Base | Acids can poison metal catalysts; use free base or neutralize salt in situ. |

Storage & Safety[5]

-

Free Base: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Protect strictly from light.

-

HCl Salt: Store at room temperature or 4°C. Hygroscopic – keep in a tightly sealed container.

-

Safety: Both forms are likely irritants. The tert-butyl phenol moiety suggests potential aquatic toxicity (similar to 2,4-di-tert-butylphenol). Handle with gloves and eye protection.[5]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10850, 2-Amino-5-tert-butylphenol. Retrieved from [Link]

- Google Patents.Process for preparation of aminophenol intermediates (WO2016075703A2).

Sources

- 1. 39209-94-4,4,5-Dichloropyrrole-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1643-39-6|2-Amino-4,6-di-tert-butylphenol|BLD Pharm [bldpharm.com]

- 3. 16523-28-7|4,4'-Methylenebis(2-aminophenol)|BLD Pharm [bldpharm.com]

- 4. 51234-23-2|2-(3-Amino-4-hydroxyphenyl)propanenitrile|BLD Pharm [bldpharm.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

Methodological & Application

Protocol for the synthesis of 2-Amino-5-tert-butylphenol hydrochloride

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-Amino-5-tert-butylphenol hydrochloride . This compound is a critical intermediate in the synthesis of pharmaceutical agents (including kinase inhibitors and stabilizers) and requires precise regiochemical control during preparation.[1]

Part 1: Technical Abstract & Retrosynthetic Logic

Target Compound: 2-Amino-5-tert-butylphenol hydrochloride (CAS: 119530-70-0 for HCl salt; 1199-47-9 for free base).[1] Core Challenge: The primary synthetic challenge is achieving regioselectivity during the introduction of the nitrogen functionality.[1] The tert-butyl group at the meta position (relative to the hydroxyl) dictates the directing effects. Synthetic Strategy: The most reliable route utilizes 3-tert-butylphenol as the starting material. The hydroxyl group directs electrophilic substitution to the ortho and para positions.[1][2]

-

Position 2 (Ortho to OH, Ortho to t-Bu): Sterically hindered.[1][2]

-

Position 4 (Para to OH, Ortho to t-Bu): Sterically hindered.[1][2]

-

Position 6 (Ortho to OH, Para to t-Bu): Sterically accessible and electronically activated.[1]

Nitration of 3-tert-butylphenol preferentially occurs at Position 6, yielding 2-nitro-5-tert-butylphenol (after renumbering), which is then reduced to the target amine.

Caption: Retrosynthetic disconnection showing the regioselective access to the 2,5-substitution pattern.

Part 2: Detailed Experimental Protocol

Phase 1: Regioselective Nitration

Objective: Synthesis of 2-nitro-5-tert-butylphenol. Reaction Type: Electrophilic Aromatic Substitution (Nitration).[1][2][3]

Reagents & Materials:

-

3-tert-butylphenol (CAS: 585-34-2)

-

Glacial Acetic Acid (Solvent/Moderator)

-

Sodium Bicarbonate (Neutralization)[1]

Step-by-Step Methodology:

-

Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 5.0 g (33.3 mmol) of 3-tert-butylphenol in 30 mL of glacial acetic acid .

-

Temperature Control: Cool the solution to 10–15°C using a water/ice bath. Critical: Do not freeze the acetic acid (MP ~16°C); maintain just above freezing point to control exotherm.

-

Acid Addition: Prepare a solution of 3.0 g (~33.3 mmol, 1.0 eq) of 70% Nitric Acid in 10 mL of glacial acetic acid . Add this mixture dropwise over 30 minutes , maintaining the internal temperature below 20°C.

-

Reaction: Stir the mixture at 15–20°C for 2 hours . Monitor by TLC (Hexane/EtOAc 4:1) for consumption of starting material.[1][6]

-

Quench & Workup: Pour the reaction mixture into 100 mL of ice water . A yellow precipitate or oil will form.[1][7]

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organic layers.

-

Neutralization: Wash the organic phase carefully with Saturated Aqueous NaHCO₃ until CO₂ evolution ceases, then wash with Brine.

-

Purification: Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

Note: The crude usually contains the 4-nitro isomer.[1] Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to isolate the major isomer, 2-nitro-5-tert-butylphenol (Yellow solid).

-

Phase 2: Catalytic Hydrogenation

Objective: Reduction of nitro group to amine.[1]

Reagents:

-

2-Nitro-5-tert-butylphenol (Purified from Phase 1)

-

Palladium on Carbon (10% Pd/C, wet support)

-

Ethanol (Absolute)[1]

-

Hydrogen Gas (Balloon or low pressure)

Step-by-Step Methodology:

-

Preparation: In a hydrogenation vessel (or heavy-walled flask), dissolve 2.0 g of 2-nitro-5-tert-butylphenol in 40 mL of Ethanol .

-

Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 0.2 g (10 wt%) of 10% Pd/C. Safety: Pd/C is pyrophoric; keep wet with solvent.[1]

-

Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x).[1] Stir vigorously under a Hydrogen atmosphere (balloon pressure or 1-2 atm) at Room Temperature for 4–6 hours .

-

Monitoring: Monitor by TLC. The yellow color of the nitro compound should disappear, yielding a colorless or pale pink solution.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.[1]

-

Concentration: Evaporate the solvent under reduced pressure to yield the free base 2-Amino-5-tert-butylphenol .[1]

Phase 3: Hydrochloride Salt Formation

Objective: Stabilization and isolation of the final salt.[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude free base in a minimum amount of Diethyl Ether or dry Ethanol .[1]

-

Acidification: Cool to 0°C. Add 4M HCl in Dioxane (or bubble HCl gas) dropwise until pH < 2.

-

Precipitation: A white to off-white solid will precipitate immediately.[1]

-

Isolation: Filter the solid, wash with cold Ether, and dry under vacuum.[1]

Yield Expectation: 60–75% (over 3 steps).[1] Physical Appearance: White to off-white crystalline solid.[1]

Part 3: Process Control & Validation (E-E-A-T)

Data Summary Table

| Parameter | Specification | Method |

| Appearance | White/Off-white solid | Visual |

| Melting Point | >200°C (dec) | Capillary |

| Mass Spec (ESI) | [M+H]+ = 166.12 | LC-MS |

| 1H NMR (DMSO-d6) | Diagnostic signals at δ 6.8-7.2 ppm | NMR |

| Purity | >98% | HPLC (C18, ACN/Water) |

Structural Validation (NMR Logic)

To confirm the correct isomer (2-amino-5-tert-butyl vs. 4-amino-3-tert-butyl), analyze the aromatic region of the 1H NMR:

-

Target (2-amino-5-tBu): The protons are at positions 3, 4, and 6.

-

H-3 and H-4: Adjacent (Ortho coupling,

Hz). -

H-6: Isolated from H-4 by t-Bu and H-3 by NH2/OH (Meta coupling to H-4,

Hz). -

Pattern: One doublet (

), one doublet of doublets (

-

-

Impurity (4-amino-3-tBu): Protons at 2, 5, 6.

-

H-5 and H-6: Adjacent (Ortho coupling).[1]

-

H-2: Isolated (Singlet).

-

Pattern: One clear Singlet, two Doublets.

-

Workflow Diagram:

Caption: Operational workflow for the synthesis, highlighting the critical purification step to remove regiochemical isomers.

Part 4: Safety & Troubleshooting

-

Nitration Risks: The nitration of electron-rich phenols is highly exothermic.[1] Run the reaction strictly between 10–15°C. Higher temperatures increase the formation of dinitro byproducts and oxidation (tars).

-

Isomer Separation: If the 4-nitro isomer is difficult to separate by column, recrystallization from Hexane/Ethanol often enriches the desired 2-nitro-5-tert-butylphenol isomer due to different hydrogen bonding patterns.

-

Amine Stability: The free base amine oxidizes rapidly in air (turning brown).[1] Convert to the HCl salt immediately after reduction for long-term storage.

References

-

European Patent Office. (2011).[1] EP2274983A1 - Harmful arthropod control composition, and fused heterocyclic compound.[1] (Describes the nitration of 3-tert-butylphenol).

-

National Institutes of Health (NIH). (2009).[1] Chemoselective Nitration of Phenols with tert-Butyl Nitrite.[1][8] (Discusses mechanisms of phenol nitration).

-

Sigma-Aldrich. Product Specification: 2-Amino-5-tert-butylphenol.[1] (Confirmation of CAS and physical properties). [1]

-

Master Organic Chemistry. Reduction of Nitro Groups. (General protocol for Pd/C hydrogenation).

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. 2-(Tert-butyl)-4-nitrophenol | 6683-81-4 | Benchchem [benchchem.com]

- 3. Buy 5-Amino-2-tert-butylphenol | 873055-35-7 [smolecule.com]

- 4. US2868844A - Selective nitration process - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101696169B - Method for synthesizing o-nitro-p-tertiary butyl phenol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: A Guide to Azo Coupling Reactions Using 2-Amino-5-tert-butylphenol HCl

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for using 2-Amino-5-tert-butylphenol hydrochloride as a coupling agent in azo dye synthesis. Azo coupling is a powerful electrophilic aromatic substitution reaction fundamental to the creation of a vast array of dyes and pigments.[1][2] 2-Amino-5-tert-butylphenol is a valuable intermediate in organic synthesis, notably in the production of pharmaceuticals like Ivacaftor.[3] This guide elucidates the core chemical principles, provides detailed, step-by-step experimental protocols, and offers insights into reaction optimization and troubleshooting. By explaining the causality behind experimental choices, this note aims to empower researchers to confidently and successfully utilize this versatile coupling agent.

The Chemistry of Azo Coupling: Principles and Mechanisms

The synthesis of an azo compound from 2-Amino-5-tert-butylphenol is a two-stage process: (1) the formation of a reactive electrophile, the diazonium salt, from a primary aromatic amine, and (2) the subsequent electrophilic aromatic substitution reaction of this salt with the activated ring of 2-Amino-5-tert-butylphenol (the coupling agent).[4]

Stage 1: The Diazotization Reaction

Diazotization is the conversion of a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4] This reaction is highly temperature-sensitive and must be conducted at low temperatures (typically 0–5 °C) to prevent the unstable diazonium salt from decomposing.[5][6]

The overall reaction is: Ar-NH₂ + NaNO₂ + 2HCl → [Ar-N≡N]⁺Cl⁻ + NaCl + 2H₂O

Stage 2: The Azo Coupling Reaction

The diazonium salt is a weak electrophile that requires a highly activated aromatic ring to react. Phenols and anilines are common coupling agents because their hydroxyl (-OH) and amino (-NH₂) groups are strong activating groups, increasing the electron density of the aromatic ring.[1][2] The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich ring of the coupling partner.[2]

The Critical Role of pH in Coupling Reactions

The pH of the reaction medium is arguably the most critical parameter for a successful azo coupling reaction.[7] The optimal pH is entirely dependent on the nature of the coupling agent.

-

For Phenolic Coupling Agents (like 2-Amino-5-tert-butylphenol): A moderately alkaline environment (typically pH 9-10) is required.[8][9] In the presence of a base, the phenol is deprotonated to form a phenoxide ion (-O⁻). This ion is a much more powerful activating group than the neutral hydroxyl group, significantly increasing the ring's nucleophilicity and facilitating the attack by the electrophilic diazonium salt.[7][8][9] It is crucial, however, to avoid excessively high pH, which can lead to the decomposition of the diazonium salt.[7]

-

For Aniline Coupling Agents: A mildly acidic medium (typically pH 4-5) is used.[8][9] This pH is a delicate balance. It must be acidic enough to prevent the diazonium ion from reacting with the amino group of the aniline (N-coupling), but not so acidic that it protonates the amino group to form -NH₃⁺, which is a deactivating group.[9]

Regioselectivity Considerations

The substitution pattern on 2-Amino-5-tert-butylphenol directs the position of the incoming diazonium group. Both the hydroxyl (-OH) and amino (-NH₂) groups are ortho, para-directing. The large tert-butyl group provides significant steric hindrance. Coupling is expected to occur at the position ortho to the powerful activating hydroxyl group and para to the amino group, which is sterically accessible.

Experimental Protocols

Disclaimer: These protocols are intended for research use by qualified individuals. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

-

Primary Aromatic Amine (e.g., Aniline)

-

2-Amino-5-tert-butylphenol HCl

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Sodium Chloride (NaCl)

-

Ethanol

-

Distilled Water

-

Ice

-

Magnetic Stirrer and Stir Bars

-

Beakers and Erlenmeyer Flasks

-

Buchner Funnel and Filter Paper

Protocol A: Diazotization of a Primary Aromatic Amine

This protocol details the preparation of the diazonium salt solution, which must be used immediately.[4]

-

Preparation of Amine Solution: In a 250 mL beaker, dissolve the primary aromatic amine (e.g., 0.01 mol of aniline) in a solution of concentrated HCl (2.5 mL) and distilled water (25 mL). Stir until fully dissolved.

-

Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. Maintaining this low temperature is critical for the stability of the diazonium salt.[5][6]

-

Preparation of Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (0.011 mol, ~0.76 g) in 10 mL of cold distilled water.

-

Diazotization: Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.[6]

-

Completion: After the addition is complete, continue stirring the solution in the ice bath for an additional 20-30 minutes. The resulting clear solution contains the diazonium salt and is ready for immediate use in the coupling reaction.

Protocol B: Azo Coupling with 2-Amino-5-tert-butylphenol HCl

-

Preparation of Coupling Solution: In a 400 mL beaker, dissolve 2-Amino-5-tert-butylphenol HCl (0.01 mol) in 50 mL of distilled water. Add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise until the pH of the solution reaches 9-10. This neutralizes the HCl salt and deprotonates the phenol to form the reactive phenoxide ion.[2][8]

-

Cooling: Cool the alkaline solution of the coupling agent to 0-5 °C in an ice bath with vigorous stirring.

-

Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol A) to the cold, stirred solution of the coupling agent. A brightly colored precipitate of the azo dye should form immediately.[6]

-

Reaction Completion: Continue to stir the reaction mixture in the ice bath for 60-90 minutes to ensure the coupling is complete.

Work-up and Purification

-

Isolation: Isolate the crude azo dye by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with several portions of cold distilled water to remove inorganic salts and unreacted starting materials. A final wash with a saturated, cold sodium chloride solution can help further precipitate the dye.

-

Recrystallization: Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as an ethanol/water mixture, to obtain the purified product.

-

Drying: Dry the purified crystals in a vacuum desiccator.

Optimization and Troubleshooting

The success of the coupling reaction hinges on careful control of several parameters. The tables below summarize key variables and common troubleshooting steps.

Table 1: Key Reaction Parameters for Azo Coupling

| Parameter | Optimal Condition/Value | Rationale & Justification |

| Temperature | 0–5 °C | The diazonium salt is thermally unstable and can decompose to form phenols and nitrogen gas at higher temperatures, significantly reducing yield.[5][6] |

| pH | 9–10 | Maximizes the concentration of the highly reactive phenoxide ion, which is necessary for the weak electrophile (diazonium salt) to attack the ring.[7][8][9] |

| Solvent | Aqueous media | Most diazonium salts and phenoxides are soluble in water, facilitating a homogenous reaction. Co-solvents like ethanol may be used if solubility is an issue.[5] |

| Stoichiometry | ~1:1 (Diazo:Coupling) | A slight excess (~1.1 eq) of the diazotizing agent (NaNO₂) is common to ensure full conversion of the primary amine.[5] |

| Rate of Addition | Slow, dropwise | Prevents localized increases in temperature and concentration, minimizing side reactions and ensuring controlled coupling.[6] |

Table 2: Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low or No Yield of Dye | Decomposition of diazonium salt. | Ensure the temperature of the diazotization and coupling reactions never exceeds 5 °C. Use the diazonium salt immediately after preparation. |

| Incorrect pH for coupling. | Verify the pH of the coupling solution is between 9 and 10 using a pH meter or pH paper before adding the diazonium salt. | |

| Dark, Tarry Product | Side reactions due to high temperature or incorrect pH. | Strictly control temperature and pH. Ensure slow, controlled addition of reagents with efficient stirring. |

| Self-coupling of the diazonium salt. | Maintain a sufficiently high concentration of the coupling agent relative to the diazonium salt being added. | |

| Product Fails to Precipitate | Product is soluble in the reaction medium. | Add a saturated NaCl solution ("salting out") to decrease the solubility of the organic dye and promote precipitation. |

Conclusion

The use of 2-Amino-5-tert-butylphenol HCl as a coupling agent provides a reliable pathway to a variety of substituted azo compounds. Success is fundamentally dependent on a robust understanding of the underlying reaction mechanisms and meticulous control over key experimental parameters. By maintaining low temperatures to ensure diazonium salt stability and adjusting the reaction medium to the optimal alkaline pH to activate the phenolic ring, researchers can achieve high yields of the desired azo product. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful application of this versatile chemical intermediate in research and development.

References

-

The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors - PMC. (2016, September 6). National Center for Biotechnology Information. [Link]

-

What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Chemistry Stack Exchange. [Link]

-

What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Chemistry Stack Exchange. (2015, April 24). [Link]

-

Azo Coupling. Organic Chemistry Portal. [Link]

-

Azo coupling. Wikipedia. [Link]

-

The Synthesis of Azo Dyes. University of New Brunswick. [Link]

- The preparation method of 2-amino-4-tert.-butyl phenol.

Sources

- 1. Azo Coupling [organic-chemistry.org]

- 2. Azo coupling - Wikipedia [en.wikipedia.org]

- 3. Buy 5-Amino-2-tert-butylphenol | 873055-35-7 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols: Leveraging 2-Amino-5-tert-butylphenol Hydrochloride in the Synthesis of Bioactive Heterocyclic Compounds

Introduction: Strategic Importance of the Substituted 2-Aminophenol Scaffold

In the landscape of medicinal chemistry and drug development, 2-Amino-5-tert-butylphenol hydrochloride serves as a highly strategic starting material for the synthesis of a variety of heterocyclic compounds.[1] Its structure is uniquely valuable, combining a nucleophilic amino group and a hydroxyl group in an ortho relationship on a benzene ring, a classic precursor for cyclization reactions. The presence of the tert-butyl group at the 5-position is a key feature, often incorporated to enhance the lipophilicity and metabolic stability of target molecules, which can improve their pharmacokinetic profiles.[2][3]

This guide focuses on the primary application of this reagent: the synthesis of 5-tert-butyl-substituted benzoxazoles. Benzoxazoles are a privileged heterocyclic motif found in numerous pharmacologically active agents, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6] We will explore several robust synthetic protocols, delving into the mechanistic rationale behind each method to provide researchers with a comprehensive and practical framework for their work.

Core Application: The Synthesis of 5-tert-Butylbenzoxazoles

The most direct and widespread application of 2-Amino-5-tert-butylphenol is its conversion into the benzoxazole ring system. The general transformation involves the condensation of the aminophenol with a suitable electrophile (such as a carboxylic acid, aldehyde, or their derivatives), followed by an intramolecular cyclodehydration reaction.[4][7]

The reaction typically proceeds in two key stages:

-

N-Acylation/Imination: The amino group of the aminophenol attacks the electrophilic carbonyl carbon of the reaction partner (e.g., a carboxylic acid or aldehyde) to form an intermediate N-acyl-2-aminophenol or a Schiff base, respectively.

-

Intramolecular Cyclization & Dehydration: The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the newly formed amide or imine carbon. Subsequent elimination of a water molecule yields the stable, aromatic benzoxazole ring.

Caption: General mechanism for benzoxazole synthesis.

Experimental Protocols and Methodologies

The choice of synthetic method depends on the desired substituent at the 2-position of the benzoxazole, available equipment, and desired reaction conditions (e.g., speed, solvent use). Below are three validated protocols.

Protocol 1: Direct Condensation with Carboxylic Acids

This is a robust and versatile method for synthesizing 2-alkyl- or 2-aryl-substituted benzoxazoles. The reaction's success hinges on activating the carboxylic acid to facilitate the initial N-acylation.

Method A: Thermal Condensation with Acid Catalyst

This traditional approach utilizes heat and a strong acid to drive the reaction to completion. The acid catalyst serves to protonate the carboxylic acid, increasing its electrophilicity.

-

Step-by-Step Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Amino-5-tert-butylphenol hydrochloride (1.0 mmol, 1 equiv.).

-

Add the desired carboxylic acid (1.0-1.1 mmol, 1.0-1.1 equiv.).

-

Add methanesulfonic acid (2.0-3.0 mmol) as the catalyst and solvent.[4] Alternatively, a high-boiling solvent like toluene or xylene can be used with a catalytic amount of polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA).

-

Heat the reaction mixture to 100-140°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-12 hours), cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the product into an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted-5-tert-butylbenzoxazole.

-

Method B: Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation offers a significant acceleration of this reaction, often providing higher yields in minutes rather than hours and eliminating the need for a solvent.[4]

-

Step-by-Step Protocol:

-

In a microwave-safe reaction vessel, combine 2-Amino-5-tert-butylphenol hydrochloride (1.0 mmol, 1 equiv.) and the desired carboxylic acid (1.0 mmol, 1 equiv.).

-

For reactions requiring a catalyst, Lawesson's reagent (0.5 mmol) can be an effective promoter under microwave conditions.[8]

-

Thoroughly mix the reactants with a spatula.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200°C for 10-30 minutes.[4] Optimal conditions should be determined empirically.

-

After the reaction, allow the vessel to cool to room temperature before opening.

-

Dissolve the resulting solid in ethyl acetate and proceed with a standard aqueous workup and purification as described in Method A.

-

| Parameter | Method A: Thermal Condensation | Method B: Microwave-Assisted |

| Catalyst | Methanesulfonic Acid, PPA, p-TSA | Often catalyst-free or with Lawesson's Reagent |

| Solvent | Toluene, Xylene, or neat acid | Typically solvent-free |

| Temperature | 100-140°C | 150-200°C |

| Reaction Time | 4-12 hours | 10-30 minutes |

| Typical Yield | 65-85% | 75-95% |

| Key Advantage | Simple equipment requirements | Rapid, efficient, environmentally friendly |

Table 1: Comparison of thermal and microwave-assisted synthesis.

Protocol 2: Oxidative Cyclization with Aldehydes

This method is ideal for synthesizing 2-aryl- or 2-heteroarylbenzoxazoles from corresponding aldehydes. The reaction proceeds via a Schiff base intermediate which then undergoes an oxidative cyclization.

-

Step-by-Step Protocol:

-

In a suitable flask, dissolve 2-Amino-5-tert-butylphenol hydrochloride (1.0 mmol, 1 equiv.) and the desired aldehyde (1.0 mmol, 1 equiv.) in a solvent such as ethanol or acetonitrile.[7]

-

Add a catalyst. A simple and effective system is samarium triflate (Sm(OTf)₃) in an aqueous medium for a green approach.[8] Alternatively, various metal catalysts or elemental sulfur can be used as the oxidant.[8]

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 60°C) for the time required to form the Schiff base (monitor by TLC).

-

Once the Schiff base formation is complete, add the oxidant if it was not included initially. Continue stirring until the cyclization is complete (typically 1-6 hours).

-

Upon completion, remove the solvent under reduced pressure.

-

Perform a standard aqueous workup and extract the product with an organic solvent.

-

Dry, concentrate, and purify the crude product via column chromatography.

-

Caption: Workflow for selecting a synthetic protocol.

Protocol 3: Advanced Synthesis from β-Diketones